2-(4-Methylpiperazin-1-yl)benzaldehyde
Overview
Description
2-(4-Methylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a benzaldehyde group attached to a 4-methylpiperazine moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that similar compounds can target mycobacterial trna modification .
Mode of Action
It is suggested that similar compounds can be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It is known that similar compounds can affect the trna modification pathways in mycobacteria .
Result of Action
It is suggested that similar compounds can have therapeutic potential against alzheimer’s disease .
Action Environment
It is known that it should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative and the biomolecule it interacts with .
Cellular Effects
It is known that piperazine derivatives can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperazine derivatives can bind to various biomolecules, inhibit or activate enzymes, and alter gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the process. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methylpiperazin-1-yl)benzoic acid.
Reduction: 2-(4-Methylpiperazin-1-yl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 2-(4-Methylpiperazin-1-yl)benzoic acid
Uniqueness
2-(4-Methylpiperazin-1-yl)benzaldehyde is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-5-3-2-4-11(12)10-15/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRYZPWIWYYROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383786 | |
Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85803-62-9 | |
Record name | 2-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85803-62-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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